3,4-Difluorobenzamido vs. 4-Chloro or 4-Methoxy Substituent: Impact on Antiproliferative Potency in Tumor Cell Lines
In the patent series encompassing CAS 312605-13-3, compounds bearing a 3,4-difluorobenzamido group at the thiazole 2-position were specifically claimed for their ability to inhibit tumor cell proliferation independently of p53 status, a property not uniformly observed across all halogen-substituted analogs [1]. In the broader 2-amido-4-phenylthiazole chemotype, replacement of the 3,4-difluoro substitution with 4-chloro or 4-methoxy typically results in a >10-fold reduction in antiproliferative IC50 values against HCT-116 (p53+/+) and HCT-116 (p53-/-) colon carcinoma lines, as documented in related structure-activity studies [2].
| Evidence Dimension | In vitro antiproliferative activity (IC50) in colon carcinoma cells |
|---|---|
| Target Compound Data | Exact IC50 values for CAS 312605-13-3 not publicly disclosed; compound class (3,4-difluorobenzamido-4-phenylthiazole-5-carboxylate) demonstrates p53-independent antiproliferative activity in HCT-116 lines. |
| Comparator Or Baseline | 4-chloro and 4-methoxy benzamido analogs typically show >10-fold higher IC50 values in the same HCT-116 p53 dual-isogenic assay system. |
| Quantified Difference | Estimated >10-fold potency loss upon replacement of 3,4-difluoro with 4-chloro or 4-methoxy, based on patent SAR disclosures [2]. |
| Conditions | HCT-116 p53+/+ and HCT-116 p53-/- human colon carcinoma cell lines; cell viability/proliferation endpoint assays. |
Why This Matters
The p53-independent activity profile, conferred specifically by the 3,4-difluorobenzamido moiety, avoids a common resistance mechanism in p53-mutant cancers, making this compound a differentiated chemical tool compared to analogs lacking this substitution pattern.
- [1] Universitat de Barcelona. Fluorinated thiazoles for use in treating cancer. European Patent EP2612861A4, 2014. View Source
- [2] Universitat de Barcelona. Fluorinated thiazoles for use in treating cancer. European Patent EP2612861A4, 2014. (SAR disclosures within the specification comparing variously substituted benzamido thiazoles). View Source
